molecular formula C14H18ClNO4 B1326487 4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride CAS No. 1135231-29-6

4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride

Cat. No.: B1326487
CAS No.: 1135231-29-6
M. Wt: 299.75 g/mol
InChI Key: XZHBUKWARGCBRI-UHFFFAOYSA-N
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Description

4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a phenol group, and a dimethoxy substitution pattern. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.

    Aminomethylation: The furan ring is then subjected to aminomethylation using formaldehyde and a primary amine, resulting in the formation of the furan-2-ylmethylamine intermediate.

    Coupling with Phenol: The furan-2-ylmethylamine is then coupled with 2,6-dimethoxyphenol under basic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the furan ring can interact with biological macromolecules through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(furan-2-ylmethyl)aniline hydrochloride
  • 4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
  • Bis(2-furanmethyl)amine hydrochloride

Uniqueness

4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride is unique due to its specific substitution pattern and the presence of both furan and phenol moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(furan-2-ylmethylamino)methyl]-2,6-dimethoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4.ClH/c1-17-12-6-10(7-13(18-2)14(12)16)8-15-9-11-4-3-5-19-11;/h3-7,15-16H,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHBUKWARGCBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CNCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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